7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
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Overview
Description
7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of quinolone, a class of synthetic broad-spectrum antibiotics. It is characterized by its unique spirocyclic structure, which contributes to its biological activity and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a spirocyclic amine. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The process is designed to be scalable, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group such as a halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline ring .
Scientific Research Applications
7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antibiotic and its efficacy against various bacterial strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different side effect profile.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness
7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride is unique due to its spirocyclic structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structure enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H17ClFN3O3 |
---|---|
Molecular Weight |
353.77 g/mol |
IUPAC Name |
7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H16FN3O3.ClH/c17-10-3-8-11(19-5-9(14(8)21)15(22)23)4-12(10)20-6-13(18)16(7-20)1-2-16;/h3-5,13H,1-2,6-7,18H2,(H,19,21)(H,22,23);1H |
InChI Key |
RMOZYAVSKSPQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3)NC=C(C4=O)C(=O)O)F.Cl |
Origin of Product |
United States |
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